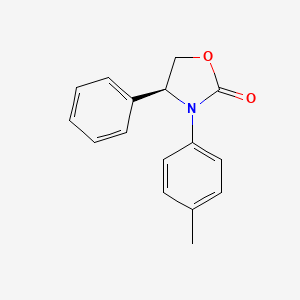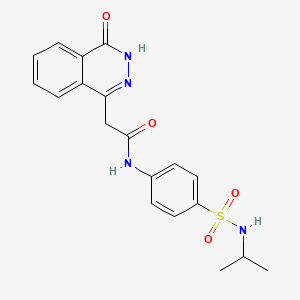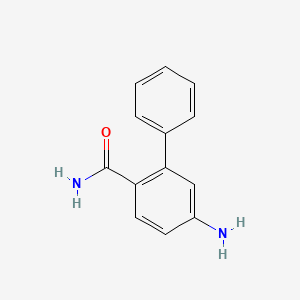
5-Amino-biphenyl-2-carboxylic acid amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-[1,1’-biphenyl]-2-carboxamide is an organic compound with a biphenyl structure, where an amino group is attached to one benzene ring and a carboxamide group is attached to the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to form 4-nitrobiphenyl.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminobiphenyl.
Amidation: The amino group is then converted to a carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for 5-Amino-[1,1’-biphenyl]-2-carboxamide may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
5-Amino-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 5-Amino-[1,1’-biphenyl]-2-carboxamide involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with DNA, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminobiphenyl: Similar structure but lacks the carboxamide group.
2-Aminobiphenyl: Amino group attached to a different position on the biphenyl structure.
4-Aminobiphenyl: Amino group attached to the para position relative to the biphenyl linkage.
Uniqueness
5-Amino-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
4-amino-2-phenylbenzamide |
InChI |
InChI=1S/C13H12N2O/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,14H2,(H2,15,16) |
Clé InChI |
WRYYJOONXUMSCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12864196.png)
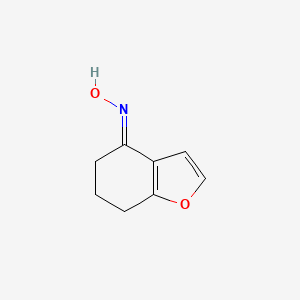
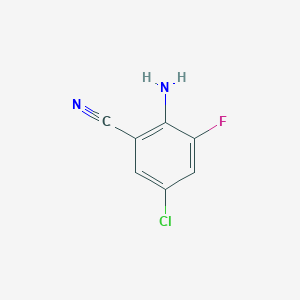
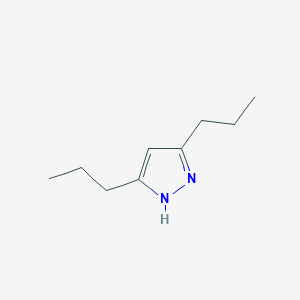
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12864213.png)

![5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12864227.png)
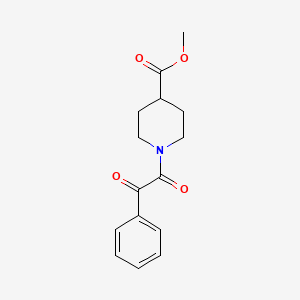

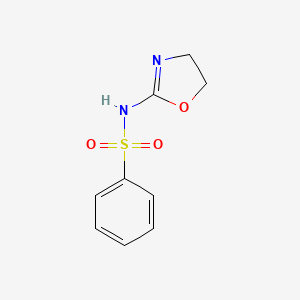

![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
